Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated radiocontrast agent widely used in medical imaging. It is primarily employed in X-ray imaging techniques such as computed tomography (CT) and angiography. The chemical formula for diatrizoic acid is and it has a molar mass of approximately 613.91 g/mol. This compound is characterized by its high iodine content, which enhances its radiopacity, making it effective for visualizing internal structures during imaging procedures .
Diatrizoic acid does not have a direct role in biological systems. Its function lies in its ability to enhance X-ray contrast. The iodine atoms in diatrizoate effectively absorb X-rays, causing areas with higher concentrations of the contrast agent to appear brighter on the X-ray image. This allows for better visualization of specific organs, blood vessels, or other tissues [].
Researchers can leverage diatrizoate acid's properties to separate different types of blood cells. Due to its high density, diatrizoic acid can create a density gradient. Blood components with varying densities will settle at different layers within the gradient, enabling separation of components like red blood cells, white blood cells, and platelets. This separation technique is crucial for various research applications in immunology, hematology, and cell biology [1].
Scientists are exploring the potential of diatrizoic acid for drug delivery purposes. By attaching therapeutic agents to diatrizoic acid molecules, researchers can potentially create contrast agents with the added benefit of delivering drugs directly to targeted tissues during imaging procedures. This approach holds promise for improved treatment efficacy and reduced side effects [2, 3].
Diatrizoic acid exhibits several biological activities primarily related to its function as a contrast agent:
The synthesis of diatrizoic acid can be accomplished through various methods:
Diatrizoic acid has several critical applications in medical imaging:
Research indicates that diatrizoic acid interacts with various biological systems:
Diatrizoic acid shares structural similarities with other iodinated contrast agents. Here are some notable compounds for comparison:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Iopamidol | C_{17}H_{22}I_{3}N_{2}O_{7} | Nonionic contrast agent with lower osmolality than diatrizoic acid. |
Iohexol | C_{19}H_{24}I_{3}N_{3}O_{9} | Nonionic agent used in various imaging techniques; lower toxicity profile. |
Ioversol | C_{15}H_{20}I_{3}N_{2}O_{7} | Another nonionic contrast agent; less viscous than diatrizoic acid. |
Diatrizoic acid is unique due to its high osmolality and ionic nature compared to many newer nonionic agents like iopamidol and iohexol. While these newer agents offer improved safety profiles and reduced side effects, diatrizoic acid remains valuable in specific clinical scenarios where rapid imaging is required or where patients have specific contraindications to nonionic agents .
Diatrizoic acid possesses the molecular formula C₁₁H₉I₃N₂O₄ with a molecular weight of 613.91-613.92 grams per mole [1] [2] [3]. The compound is systematically named as 3,5-diacetamido-2,4,6-triiodobenzoic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The molecular structure consists of a benzoic acid core bearing three iodine substituents at positions 2, 4, and 6, with acetamido groups positioned at the 3 and 5 locations of the benzene ring [2] [3] [4].
The structural framework features a benzene ring as the central aromatic system, with the carboxylic acid functional group (-COOH) directly attached to carbon-1 of the benzene ring [5]. The three iodine atoms are strategically positioned to provide maximum electron density for radiographic contrast applications. The acetamido substituents (-NHCOCH₃) at positions 3 and 5 contribute to the compound's solubility characteristics and overall molecular stability [6] [5].
Crystal structure analysis reveals that diatrizoic acid exhibits interesting supramolecular arrangements. In its meglumine salt form, the compound crystallizes in space group P2₁ with specific unit cell parameters: a = 10.74697(4) Å, b = 6.49364(2) Å, c = 18.52774(7) Å, β = 90.2263(3)°, and V = 1292.985(5) ų [7] [6]. The crystal structure consists of alternating double layers of cations and anions along the c-axis, with hydrogen bonds linking the components into a three-dimensional framework [6].
Diatrizoic acid exhibits a melting point greater than 300°C, with decomposition occurring before a clear melting transition is observed [8] [9]. This thermal behavior is characteristic of compounds with extensive hydrogen bonding networks and high molecular stability. The United States Pharmacopeia monograph specifies that when approximately 500 milligrams of diatrizoic acid is heated in a suitable crucible, violet vapors are evolved, indicating thermal decomposition [9].
The boiling point of diatrizoic acid is predicted to be 614.1±55.0°C based on computational thermodynamic models [10]. This relatively high boiling point reflects the substantial intermolecular forces present in the compound, including hydrogen bonding between acetamido groups and potential halogen bonding interactions involving the iodine substituents. The large molecular size and the presence of multiple heavy iodine atoms contribute significantly to the elevated boiling point through increased van der Waals interactions.
The density of diatrizoic acid has not been experimentally determined and remains unreported in the current literature [11] [12]. However, the presence of three iodine atoms (atomic weight 126.9 each) contributes substantially to the molecular mass and would be expected to result in a relatively high density compared to organic compounds of similar molecular size.
Solubility characteristics of diatrizoic acid vary significantly depending on the solvent system. The compound demonstrates very slight solubility in water, with values reported as less than 1 milligram per milliliter [13] [14]. In contrast, diatrizoic acid shows enhanced solubility in polar aprotic solvents, with dimethyl sulfoxide achieving concentrations of at least 87.3 milligrams per milliliter [15]. Ethanol solubility reaches approximately 3.85 milligrams per milliliter when ultrasonic treatment and warming are applied [15]. The compound is soluble in methanol and shows almost transparent dissolution in 0.2 molar sodium hydroxide solution [4] [16].
The limited water solubility is attributed to the hydrophobic nature of the triiodinated aromatic ring system, despite the presence of polar acetamido and carboxylic acid functional groups [13]. The enhanced solubility in alkaline solutions results from deprotonation of the carboxylic acid group, forming the more water-soluble diatrizoate anion [9].
Vapor pressure data for diatrizoic acid is not available in the current literature, with multiple safety data sheets and technical specifications indicating "no data available" for this parameter [12] [17]. The absence of vapor pressure measurements likely reflects the compound's low volatility due to its high molecular weight and extensive intermolecular interactions.
Stability characteristics indicate that diatrizoic acid is stable under normal storage conditions when kept in cool, dark, and dry environments [12] [17]. The compound should be stored at room temperature, with some suppliers recommending storage below 15°C to maintain optimal stability [16]. Diatrizoic acid is incompatible with oxidizing agents, which may lead to degradation or unwanted chemical reactions [12] [17].
Studies on the stability of diatrizoic acid formulations have revealed that the compound can undergo decomposition in the presence of reducing sugars such as glucose, particularly when copper ions are present [18]. This decomposition pathway involves the displacement of iodide ions through a glucose-copper activated complex mechanism. The greatest decomposition rates occur in alkaline conditions (pH 8) at elevated temperatures (60°C) when both glucose and copper are present [18].
Diatrizoic acid exhibits weak acid characteristics with a predicted pKa value of 0.92±0.10 [19]. This relatively low pKa value indicates that the compound behaves as a moderately strong acid, readily donating its carboxylic acid proton in aqueous solution. The acidic nature is primarily attributed to the carboxylic acid functional group, with the electron-withdrawing effects of the three iodine substituents and the acetamido groups contributing to the stabilization of the conjugate base.
The presence of multiple electronegative iodine atoms in ortho and para positions relative to the carboxylic acid group significantly enhances the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). This inductive effect results from the high electronegativity of iodine (2.66 on the Pauling scale), which withdraws electron density from the aromatic ring system and stabilizes the carboxylate anion through delocalization [5].
The acid-base equilibrium of diatrizoic acid is crucial for its pharmaceutical applications, as the ionization state affects solubility, bioavailability, and contrast enhancement properties. In physiological pH conditions (approximately 7.4), diatrizoic acid exists predominantly in its ionized form as the diatrizoate anion, which enhances water solubility and facilitates renal excretion [5].
Diatrizoic acid demonstrates specific reactivity patterns that are characteristic of polyhalogenated aromatic carboxylic acids. The compound is susceptible to nucleophilic aromatic substitution reactions, where the iodine substituents can be replaced by various nucleophiles under appropriate conditions [20]. The electron-withdrawing nature of the iodine atoms activates the aromatic ring toward nucleophilic attack, particularly at positions bearing iodine substituents.
Thermal decomposition of diatrizoic acid occurs at elevated temperatures, producing characteristic violet vapors that contain iodine species [9]. The decomposition pathway involves the cleavage of carbon-iodine bonds and the breakdown of acetamido groups, ultimately yielding carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides [12] [17].
The compound exhibits stability toward hydrolysis under neutral and mildly acidic conditions but may undergo degradation in strongly alkaline environments or in the presence of reducing agents [18]. The acetamido groups provide some protection against hydrolytic cleavage of the amide bonds, contributing to the overall stability of the molecule under physiological conditions.
Diatrizoic acid contains several distinct functional groups that contribute to its chemical behavior and biological activity. The carboxylic acid group (-COOH) serves as the primary acidic center and is responsible for the compound's ionization behavior [5]. This functional group enables salt formation with various cations, including sodium and meglumine, which are commonly used in pharmaceutical formulations to enhance solubility and reduce osmolality.
The acetamido groups (-NHCOCH₃) at positions 3 and 5 of the benzene ring contribute to the compound's hydrogen bonding capabilities and influence its solubility characteristics [6]. These groups can participate in both intramolecular and intermolecular hydrogen bonding interactions, affecting crystal packing and stability. The amide functionality is generally stable toward hydrolysis under physiological conditions but may undergo cleavage under extreme pH conditions or elevated temperatures.
The triiodinated aromatic ring system represents the most distinctive structural feature of diatrizoic acid [5]. The three iodine substituents at positions 2, 4, and 6 provide the high atomic number density required for effective X-ray contrast enhancement. These iodine atoms also significantly influence the electronic properties of the aromatic system, making it electron-deficient and susceptible to nucleophilic aromatic substitution reactions.
The comprehensive crystallographic characterization of diatrizoic acid has been achieved through the implementation of multiple advanced analytical techniques, each providing unique insights into the structural complexities of this pharmaceutically important compound [1] [2] [3].
Single Crystal X-ray Diffraction represents the primary methodology for complete structural characterization, utilizing Oxford Diffraction Gemini R Ultra diffractometers equipped with Ruby charge-coupled device detectors and molybdenum Kα radiation (λ = 0.71073 Å) [1] [4]. This technique has successfully characterized all fourteen known crystal forms of diatrizoic acid, including two hydrated forms, three anhydrous polymorphs, and nine distinct solvated structures [1] [5].
Single Crystal Neutron Diffraction provides unparalleled accuracy in hydrogen atom localization, essential for understanding hydrogen bonding networks that govern crystal stability [1] [2]. The KOALA diffractometer at the Bragg Institute (Lucas Heights, Australia) operated at 120 K has been employed for diatrizoic acid dihydrate analysis, while the VIVALDI diffractometer at Institut Laue-Langevin (Grenoble, France) has characterized diatrizoate sodium tetrahydrate [2] [3]. These neutron studies reveal bond lengths involving hydrogen atoms that are consistently longer in neutron structures compared to X-ray determinations, with differences reaching up to 0.3 Å [2].
Synchrotron X-ray Diffraction has proven essential for analyzing small crystal specimens, particularly the tetartohydrate form crystallized from 1-propanol [2]. The Advanced Photon Source beamline 11-BM utilizes wavelengths of 0.458963(2) Å with twelve silicon crystal analyzers, enabling high angular resolution and accurate peak position determination [1].
Powder X-ray Diffraction serves dual purposes in phase identification and polymorph differentiation, despite challenges posed by high iodine absorption coefficients that result in low-intensity diffraction patterns [2]. This technique successfully distinguishes between anhydrous Forms II and III, revealing clear changes in peak positions that confirm phase transitions [2].
Fourier Transform Infrared Spectroscopy provides critical fingerprinting capabilities through analysis of characteristic vibrational regions. The hydroxyl and amide NH stretching region around 3500 cm⁻¹ exhibits significant changes between hydrated and anhydrous forms, while carbonyl stretch vibrations near 1700 cm⁻¹ reveal hydrogen bonding pattern modifications [2]. Form III displays a particularly sharp peak in the NH/OH region, indicating distinct hydrogen bonding arrangements involving carboxylic acid or amido functionalities [2].
Thermogravimetric Analysis quantifies thermal stability and water content with exceptional precision. The technique operates at heating rates of 10 °C min⁻¹ under nitrogen purge conditions, revealing that diatrizoic acid dihydrate maintains structural integrity until 80 °C, with complete dehydration occurring at 135 °C through a single-step process representing 5.68% mass loss [2].
Partial Atomic Charges and Hardness Algorithm (PACHA) calculations enable semi-empirical lattice energy determinations, providing quantitative rankings of intermolecular interaction strengths ranging from -15.1 to -56.4 kJ mol⁻¹ [2]. These calculations consistently identify carboxylic acid hydrogen bonding as the strongest interaction in all crystal forms [2].
Diatrizoic acid demonstrates remarkable polymorphic diversity, existing in five distinct anhydrous and hydrated crystal forms, each characterized by unique structural arrangements and thermodynamic relationships [2] [5].
Diatrizoic Acid Dihydrate crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.8264(6) Å, b = 9.4397(8) Å, c = 13.302(1) Å, α = 89.673(2)°, β = 75.570(2)°, γ = 71.091(2)°, and volume V = 897.4(1) ų [2]. This form exhibits extraordinary thermal stability, remaining unchanged until 120 °C and completing dehydration only at 135 °C, which is exceptionally high for organic hydrates lacking cation coordination [2].
Diatrizoic Acid Tetartohydrate represents a unique crystal form containing 0.25 water molecules per host molecule, crystallizing in the monoclinic space group C2/c with dimensions a = 20.70(2) Å, b = 9.407(8) Å, c = 18.68(2) Å, β = 116.440(8)°, and V = 3257(5) ų [2]. The incorporated water molecules act primarily as space fillers, exhibiting weak interactions that enable non-stoichiometric behavior [2].
Anhydrous Form I crystallizes exclusively from the melt in space group C2/c with parameters a = 20.646(4) Å, b = 9.353(2) Å, c = 18.688(3) Å, β = 117.020(5)°, and V = 3215(1) ų [2]. This form demonstrates structural similarity to the tetartohydrate, differing primarily in the absence of included water molecules [2].
Anhydrous Forms II and III result from thermal dehydration processes, with Form II emerging from dihydrate dehydration at 135 °C and subsequently transforming to Form III through an exothermic transition at 210.8 ± 0.4 °C [2]. Energy-temperature diagram analysis reveals a monotropic relationship where Form III represents the thermodynamically stable polymorph across all temperatures, with a melting point of 306.7 ± 2.3 °C and fusion enthalpy of 31.6 ± 1.7 kJ mol⁻¹ [2].
Diatrizoate Sodium Tetrahydrate crystallizes in triclinic space group P-1 with complex unit cell parameters a = 11.754(2) Å, b = 13.091(3) Å, c = 15.129(4) Å, α = 73.62(2)°, β = 84.56(2)°, γ = 63.50(1)°, and V = 2024.1(8) ų [2]. This hydrated salt form contains 4.25 water molecules per formula unit, exhibiting significantly reduced thermal stability compared to the free acid, with dehydration commencing at room temperature [2].
Diatrizoic acid demonstrates exceptional propensity for solvate formation, crystallizing with nine different organic solvents to produce structurally diverse inclusion compounds [2] [5] [6].
The dimethylsulfoxide solvate series provides unprecedented insight into crystallization desolvation processes through three distinct stoichiometric forms: tetrasolvate, disolvate, and monosolvate [6] [7]. These structures represent progressive stages of desolvation, revealing the hierarchical nature of intermolecular interactions during crystal nucleation [6].
DMSO Tetrasolvate represents the fully solvated initial stage, where complete solvation shells surround individual diatrizoic acid molecules. Progressive desolvation proceeds through systematic removal of weakly bound solvent molecules while preserving the strongest carboxylic acid-DMSO hydrogen bonding interaction [6] [7].
DMSO Disolvate demonstrates intermediate desolvation, featuring both hydrogen bonding and halogen bonding interactions. The structure exhibits pseudo-centrosymmetric dimer formation through iodine-oxygen halogen bonds (I···O) alongside traditional N-H···O hydrogen bonds [2].
DMSO Monosolvate represents the final solvated stage before complete desolvation, maintaining only the strongest carboxylic acid-solvent interaction with an energy of -56.4 kJ mol⁻¹ [2]. This form exhibits isostructural relationships with tetrahydrofuran monosolvate, demonstrating the universal nature of the brickwork-like hydrogen bonded layer motif [2].
The desolvation mechanism consistently preserves carboxylic acid interactions as the final bonds to break during crystal nucleation, supporting the hypothesis that this represents the controlling interaction in crystallization processes [2] [6].
Diatrizoic Acid Dihydrate exhibits a unique structural motif where four water molecules form a hydrogen-bonded square that becomes "encapsulated" between pairs of host molecules [2] [3]. This arrangement creates extraordinarily stable hydrogen-bonded capsules reminiscent of water squares found in tetrapodal urea complexes [2].
The water square arrangement involves specific geometric relationships: two water molecules donate hydrogen bonds to diatrizoic acid carbonyl groups, while the remaining two molecules accept hydrogen bonds from carboxylic acid groups. The resulting D···A distances range from 2.49(2) to 2.82(1) Å, with the shortest and strongest interaction being the carboxylic acid OH to water oxygen bond at 1.45(3) Å [2].
Neutron diffraction analysis reveals precise hydrogen atom positions, confirming that water-water hydrogen bonds within the square exhibit stabilizing energies of -28.5 kJ mol⁻¹, while water-host interactions reach -34.0 kJ mol⁻¹ for carbonyl coordination and -56.4 kJ mol⁻¹ for carboxylic acid interactions [2].
The three-dimensional crystal packing results from stacking these basic water-capsule units through two distinct hydrogen bonding motifs: N1 amido group hydrogen bonding to O2 carboxylic acid oxygen along the (001) direction, and N2 amido group interaction with O3 amido oxygen forming stacks along the crystallographic a-axis [2]. This creates strongly hydrogen-bonded layers with weaker C-H···O interactions connecting layers along the b-axis [2].
The crystallization behavior of diatrizoic acid reveals fundamental principles governing pharmaceutical crystal engineering, particularly regarding the interplay between hydrogen bonding and halogen bonding in directing solid-state assembly [2] [5].
Nucleation processes are controlled by the hierarchical strength of intermolecular interactions, with carboxylic acid hydrogen bonding consistently representing the strongest and most persistent interaction across all crystal forms [2]. This interaction energy of -56.4 kJ mol⁻¹ significantly exceeds typical amido-amido hydrogen bonds (-15.1 to -16.6 kJ mol⁻¹), establishing it as the controlling factor in crystallization kinetics [2].
Solvent selection effects demonstrate remarkable specificity in crystal form outcomes. Aqueous crystallization exclusively produces hydrated forms due to the exceptional stability of water square encapsulation motifs [2]. Non-aqueous solvents enable halogen bonding interactions that are incompatible with extensive hydrogen-bonded water networks, leading to distinct solvate structures [2].
Cooling rate dependencies significantly influence crystal quality and size, with slow cooling from saturated aqueous solutions producing large, high-quality dihydrate crystals suitable for single-crystal neutron diffraction studies [2]. Rapid cooling typically yields smaller crystals with potential defects or incomplete solvation [2].
Ostwald ripening phenomena occur in diatrizoate sodium systems, where initial blade-like crystals transform to block morphologies over time without phase transition, as confirmed by powder X-ray diffraction [2]. This process demonstrates the thermodynamic drive toward equilibrium crystal forms under ambient conditions [2].
Desolvation pathways follow predictable patterns based on interaction strength hierarchies. The DMSO solvate series demonstrates progressive loss of weakly bound solvent molecules while maintaining carboxylic acid interactions until final desolvation stages [6]. This provides a mechanistic framework for understanding and potentially controlling pharmaceutical crystal forms during processing [6].
The diverse crystal forms of diatrizoic acid demonstrate quantifiable relationships between molecular arrangement and macroscopic properties, providing insights essential for pharmaceutical development and manufacturing [2] [5].
Thermal stability correlations reveal direct relationships between hydrogen bonding strength and dehydration temperatures. The dihydrate form's exceptional stability (dehydration at 135 °C) correlates with the extraordinary strength of its water encapsulation motif, where interaction energies reach -56.4 kJ mol⁻¹ [2]. In contrast, the tetartohydrate's weak water interactions (-18.5 kJ mol⁻¹) result in facile dehydration and non-stoichiometric behavior [2].
Mechanical property predictions emerge from crystal packing analysis. The layered structure of dihydrate, with strong intralayer hydrogen bonding but weaker interlayer C-H···O interactions, suggests anisotropic mechanical properties with preferential cleavage along the b-axis direction [2]. This has direct implications for tablet compression and powder handling characteristics [2].
Solubility relationships demonstrate the thermodynamic principle that hydrates exhibit the lowest aqueous solubility among crystal forms of a given compound [2]. The extraordinary stability of diatrizoic acid dihydrate creates significant manufacturing challenges, necessitating formulation as pharmaceutically acceptable salt forms (sodium, meglumine, or lysinium salts) to achieve adequate bioavailability [2].
Halogen bonding propensity serves as a predictive tool for solvate formation. The presence of three iodine substituents enables selective crystallization with halogen bond accepting solvents, observed in seven of nine characterized solvates [2]. However, halogen bonding is absent in hydrated forms due to the incompatibility with extensive water hydrogen bonding networks [2].
Polymorphic transformation energetics follow established thermodynamic principles. The monotropic relationship between anhydrous Forms II and III, with Form III as the stable phase across all temperatures, enables prediction of processing conditions and long-term storage stability [2]. The transformation enthalpy of -7.3 ± 0.3 kJ mol⁻¹ indicates moderate driving forces for the transition [2].
Molecular conformation effects influence accessible crystal forms, with syn- and trans-conformations of amide substituents determining hydrogen bonding network topologies [2]. The dihydrate adopts syn-conformation enabling water square formation, while tetartohydrate utilizes trans-conformation creating alternative stacking motifs [2].
Crystal engineering principles emerge from systematic analysis of intermolecular interactions. The consistent identification of carboxylic acid hydrogen bonding as the strongest interaction provides a reliable anchor point for designing related compounds or predicting crystallization behavior [2]. The brickwork-like layer motif appearing in multiple solvated forms suggests this represents a particularly stable packing arrangement for the diatrizoic acid molecular framework [2].
Irritant;Health Hazard